![molecular formula C17H14Cl3NO4 B14009236 2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate CAS No. 7536-54-1](/img/structure/B14009236.png)
2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate is an organic compound that belongs to the class of phenylmethoxycarbonylaminopropanoates. This compound is characterized by the presence of a trichlorophenyl group and a phenylmethoxycarbonylamino group attached to a propanoate backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate typically involves the reaction of 2,4,5-trichlorophenol with 2-phenylmethoxycarbonylaminopropanoic acid. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the formation of the ester bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenylmethoxycarbonylaminopropanoates.
Aplicaciones Científicas De Investigación
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate, known for its use as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another related compound used as a herbicide.
Fenoprop: A phenoxy herbicide similar in structure and function.
Uniqueness
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
7536-54-1 |
|---|---|
Fórmula molecular |
C17H14Cl3NO4 |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) 2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H14Cl3NO4/c1-10(21-17(23)24-9-11-5-3-2-4-6-11)16(22)25-15-8-13(19)12(18)7-14(15)20/h2-8,10H,9H2,1H3,(H,21,23) |
Clave InChI |
ZNVWBEIILSUHOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


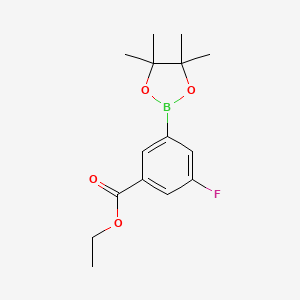
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
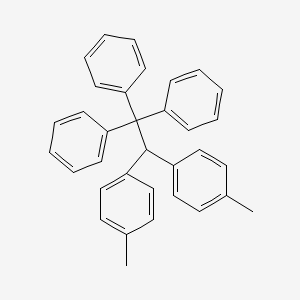

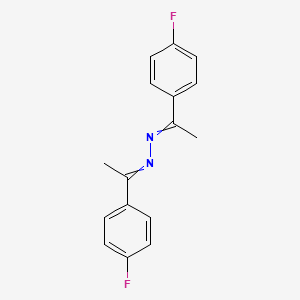
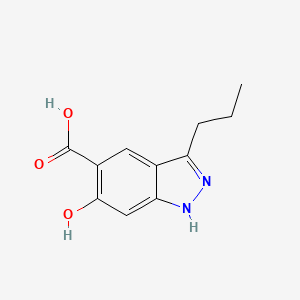
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)

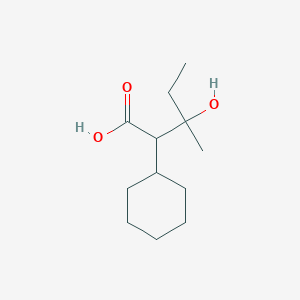

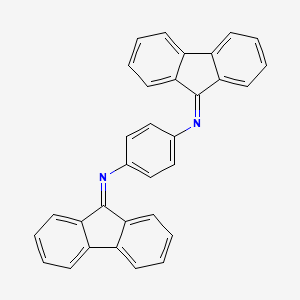
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
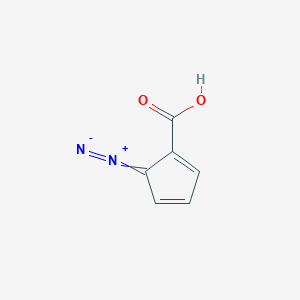
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
